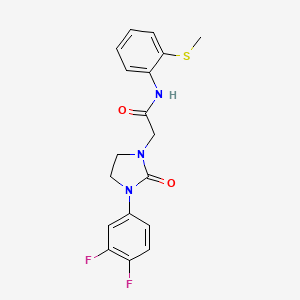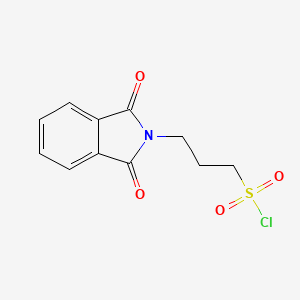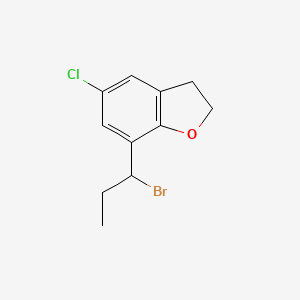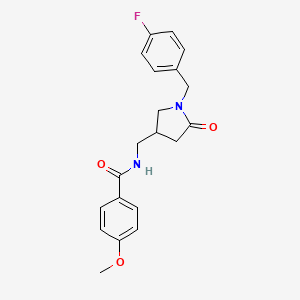![molecular formula C16H11BrClN3OS B2629674 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-38-0](/img/structure/B2629674.png)
5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: is a complex organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions may target the nitro groups if present in derivatives.
Substitution: Halogen atoms in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring is often crucial for this interaction, as it can form hydrogen bonds and other interactions with the target enzyme .
Comparaison Avec Des Composés Similaires
- 5-bromo-2-chloro-N-phenylbenzamide
- 5-bromo-2-chloro-N-(2-chloro-4-nitrophenyl)benzamide
- 5-bromo-2-chloro-N-(phenylmethyl)benzamide
Uniqueness: What sets 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide apart is the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or materials are required .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZFLWFUEIUPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2629591.png)

![2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2629594.png)
![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)
![N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2629603.png)
![4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2629604.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2629606.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629608.png)

![2-cyclopropyl-4-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)
![1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)


